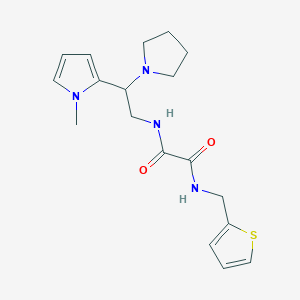

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

The compound N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic oxalamide derivative featuring a pyrrolidine ring, a 1-methylpyrrole moiety, and a thiophene-methyl group. The oxalamide backbone is critical for hydrogen-bonding interactions, while the pyrrolidine and thiophene groups may enhance solubility and target affinity . Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .

Properties

IUPAC Name |

N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-21-8-4-7-15(21)16(22-9-2-3-10-22)13-20-18(24)17(23)19-12-14-6-5-11-25-14/h4-8,11,16H,2-3,9-10,12-13H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPKATQTRFZMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS Number: 1049349-89-4) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 360.5 g/mol. The compound features distinct functional groups, including pyrrole and pyrrolidine rings, which are known for their biological significance.

| Property | Value |

|---|---|

| CAS Number | 1049349-89-4 |

| Molecular Formula | C₁₈H₂₄N₄O₂S |

| Molecular Weight | 360.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the pyrrole and pyrrolidine rings allows for significant π-π interactions and hydrogen bonding , facilitating binding to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including those similar to this compound. For instance, a study evaluated a series of novel pyrrole derivatives for their cytotoxic effects against different cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and Panc-1 (pancreatic cancer). The results indicated promising anticancer activity with several compounds exhibiting significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. A study focused on the antibacterial activity of pyrrolyl benzamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. This suggests that compounds with similar structural features may possess significant antimicrobial activity .

Study on Pyrrole Derivatives

A comprehensive study published in MDPI explored various pyrrole derivatives, including those related to the target compound. The researchers synthesized multiple derivatives and assessed their biological activities. The findings indicated that certain derivatives exhibited strong antiproliferative effects against multiple cancer cell lines, suggesting their potential as lead compounds for drug development .

Structure–Activity Relationship (SAR)

In another investigation, the structure–activity relationship of several pyrrole-based compounds was analyzed to identify key structural features responsible for their biological activities. The results emphasized the importance of specific substituents on the pyrrole ring in enhancing anticancer and antimicrobial properties, providing valuable insights for future drug design efforts .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxalamides, including those similar to N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, exhibit promising anticancer properties. For instance, oxalamides have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted the synthesis of oxalamide derivatives that demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

Neuropharmacological Effects

The structure of this compound suggests potential neuropharmacological applications. Compounds containing pyrrole and pyrrolidine rings have been studied for their anticonvulsant properties. Research indicates that these compounds can modulate neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control . The specific compound under discussion may warrant investigation in models of epilepsy to evaluate its efficacy and safety profile.

Organic Electronics

The thiophene component of this compound contributes to its electronic properties, making it a candidate for applications in organic electronics. Thiophene derivatives are widely used in organic semiconductors due to their ability to facilitate charge transport. Studies have shown that incorporating such compounds into polymer matrices can enhance the conductivity and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of oxalamide derivatives were synthesized and screened for anticancer activity. Among them, a compound structurally similar to this compound showed IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Neuropharmacological Effects

A research article in Neuropharmacology investigated the anticonvulsant effects of pyrrole-based compounds. The study demonstrated that compounds with similar structures significantly reduced seizure frequency in animal models when administered at specific doses, highlighting their potential as therapeutic agents for epilepsy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide (Patent Compound, )

- Structural Similarities : Shares the ethanediamide (oxalamide) core.

- Key Differences :

- Substituted with a chloropyridinyl group and a complex cyclohexyl-thiazolo-pyridine moiety.

- Designed for enhanced dissolution in pharmaceutical formulations using sugar alcohols and water-swelling additives.

- Pharmacological Relevance : Optimized for broad pH-range solubility, suggesting the oxalamide group’s versatility in drug design .

Pyrrole-Containing Analogs

(R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (TFA-D-Phe-(2-(N-Me)Pyr), )

- Structural Similarities : Contains a 1-methylpyrrole group and aromatic substituents.

- Key Differences :

- Trifluoroacetamide backbone vs. oxalamide.

- Phenylpropan-2-yl chain instead of pyrrolidin-1-yl-ethyl.

- Synthetic Insights : The trifluoroacetamide group may improve metabolic stability but reduce solubility compared to oxalamides. The compound’s synthesis yielded a yellowish amorphous mass with specific optical activity ([α]D = –53), highlighting structural precision requirements .

Research Findings and Implications

- Formulation Challenges : Unlike the patent compound (), the target lacks explicit dissolution-enhancing additives, suggesting its solubility relies on intrinsic properties (e.g., thiophene’s lipophilicity vs. chloropyridine’s polarity) .

Q & A

Q. What are the optimized synthetic strategies for preparing N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of key intermediates. For example:

- Step 1: Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.

- Step 2: Sequential coupling of the pyrrolidine and thiophen-2-ylmethyl groups under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Step 3: Purification via column chromatography or recrystallization to isolate the final product with >95% purity .

Critical Parameters: Temperature control (0–5°C during coupling reactions), solvent selection (DMF or dichloromethane), and stoichiometric ratios of reagents to minimize side products.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra resolve ambiguities in substituent positions (e.g., distinguishing pyrrolidin-1-yl from thiophen-2-ylmethyl groups). 2D NMR (COSY, HSQC) validates connectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z).

- Infrared (IR) Spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and heterocyclic ring vibrations .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the three-dimensional conformation of this compound?

- Data Collection: High-quality single crystals are grown via slow evaporation. Diffraction data collected at synchrotron facilities improve resolution (<1.0 Å).

- Refinement with SHELXL: The software refines atomic coordinates, thermal parameters, and hydrogen bonding networks. Key outputs include bond lengths (e.g., C-N bonds in oxalamide: ~1.32 Å) and dihedral angles, critical for understanding steric interactions .

- Validation: R-factors (<5%) and electron density maps ensure accuracy. CIF files are deposited in crystallographic databases (e.g., CCDC).

Q. What experimental designs are effective for studying its biological target interactions?

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.

- Molecular Docking Simulations: Software like AutoDock Vina predicts binding poses in receptor active sites, validated by mutational studies (e.g., alanine scanning) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Comparative Assay Design: Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis: Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) to identify pharmacophoric elements .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., Forest plots) to assess reproducibility and outlier effects .

Q. What methodologies are used to investigate its metabolic stability and degradation pathways?

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 isoforms responsible for oxidation are identified using isoform-specific inhibitors .

- Forced Degradation Studies: Expose the compound to acidic/alkaline conditions, heat, or light, followed by HPLC-UV to track degradation products (e.g., hydrolysis of oxalamide to carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.